Cas no 2137507-07-2 (3-(2-Methylbutan-2-yl)-1,4-diazepan-2-one)

3-(2-Methylbutan-2-yl)-1,4-diazepan-2-one 化学的及び物理的性質
名前と識別子
-
- EN300-731769
- 2137507-07-2
- 3-(2-methylbutan-2-yl)-1,4-diazepan-2-one
- 3-(2-Methylbutan-2-yl)-1,4-diazepan-2-one
-
- インチ: 1S/C10H20N2O/c1-4-10(2,3)8-9(13)12-7-5-6-11-8/h8,11H,4-7H2,1-3H3,(H,12,13)
- InChIKey: HOLXQNONCHWPST-UHFFFAOYSA-N
- ほほえんだ: O=C1C(C(C)(C)CC)NCCCN1
計算された属性
- せいみつぶんしりょう: 184.157563266g/mol
- どういたいしつりょう: 184.157563266g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 189
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 41.1Ų
3-(2-Methylbutan-2-yl)-1,4-diazepan-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-731769-1.0g |
3-(2-methylbutan-2-yl)-1,4-diazepan-2-one |
2137507-07-2 | 1g |
$0.0 | 2023-06-06 |
3-(2-Methylbutan-2-yl)-1,4-diazepan-2-one 関連文献
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3-(2-Methylbutan-2-yl)-1,4-diazepan-2-oneに関する追加情報
Professional Introduction to 3-(2-Methylbutan-2-yl)-1,4-diazepan-2-one (CAS No. 2137507-07-2)
3-(2-Methylbutan-2-yl)-1,4-diazepan-2-one is a significant compound in the field of chemical and pharmaceutical research, characterized by its unique structural and functional properties. This compound, identified by the CAS number 2137507-07-2, has garnered attention due to its potential applications in medicinal chemistry and drug development. The molecular structure of 3-(2-Methylbutan-2-yl)-1,4-diazepan-2-one consists of a diazepane ring system substituted with a 2-methylbutyl group, which contributes to its distinct chemical behavior and reactivity.
The diazepane core is a well-known scaffold in pharmaceuticals, known for its ability to interact with various biological targets. This structural motif is often employed in the design of central nervous system (CNS) drugs due to its potential to modulate neurotransmitter activity. The presence of the 2-methylbutyl group in 3-(2-Methylbutan-2-yl)-1,4-diazepan-2-one enhances its lipophilicity, making it a promising candidate for oral administration and improving bioavailability. Such properties are crucial for developing effective therapeutic agents that can cross the blood-brain barrier efficiently.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the pharmacological potential of 3-(2-Methylbutan-2-yl)-1,4-diazepan-2-one more effectively. Studies have shown that this compound exhibits binding affinity to several key enzymes and receptors involved in neurological disorders. For instance, preliminary research suggests that it may interact with GABA receptors, potentially leading to applications in treating anxiety and epilepsy-related conditions. Additionally, its structural similarity to known anxiolytics and anticonvulsants makes it an attractive candidate for further investigation.
The synthesis of 3-(2-Methylbutan-2-yl)-1,4-diazepan-2-one involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the 2-methylbutyl group at the 3-position of the diazepane ring necessitates careful selection of reagents and catalysts to avoid unwanted side products. Techniques such as nucleophilic substitution and condensation reactions are commonly employed in its synthesis. The development of efficient synthetic routes is essential for scaling up production and making this compound more accessible for further research and commercial applications.
In vitro studies have begun to uncover the mechanistic aspects of 3-(2-Methylbutan-2-yl)-1,4-diazepan-2-one. These experiments have focused on its interaction with biological targets such as enzymes and receptors relevant to neurological functions. Preliminary data indicate that this compound may exhibit inhibitory effects on certain enzymes associated with neurotransmitter degradation, suggesting a potential role in modulating neurotransmitter levels in the brain. Further research is needed to confirm these findings and explore possible therapeutic implications.
The pharmacokinetic profile of 3-(2-Methylbutan-2-yl)-1,4-diazepan-2-one is another area of interest. Its lipophilic nature suggests good oral bioavailability, which is a critical factor for drug efficacy. Additionally, studies on its metabolic stability are ongoing to understand how the body processes this compound. Metabolic studies can provide insights into potential side effects and interactions with other drugs, which are essential for safe clinical use. Advanced analytical techniques such as mass spectrometry and chromatography are employed to characterize its metabolic pathways.
The potential applications of 3-(2-Methylbutan-2-yl)-1,4-diazepan-2-one extend beyond CNS disorders. Its unique structure may also be valuable in developing treatments for other conditions such as pain management and sleep disorders. The ability of diazepane derivatives to interact with multiple biological targets makes them versatile candidates for therapeutic intervention. As research continues, new possibilities may emerge for this compound in various medical fields.
The regulatory landscape for novel compounds like 3-(2-Methylbutan-2-yl)-1,4-diazepan-2-one is stringent but necessary to ensure safety and efficacy before clinical use. Researchers must navigate through rigorous testing protocols, including toxicity studies and pharmacokinetic assessments, before moving into human trials. Collaboration between academic institutions, pharmaceutical companies, and regulatory bodies is crucial for advancing the development process efficiently.
In conclusion, 3-(2-Methylbutan-2-yl)-1,4-diazepan-2-one (CAS No. 2137507-07-2) represents a promising compound with significant potential in pharmaceutical research. Its unique structural features and reported biological activities make it an attractive candidate for further exploration in drug development. As our understanding of its pharmacological properties grows, so does the possibility of harnessing its potential for treating various neurological conditions.
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